molecular formula C24H21FN2O2S B2611911 N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895646-97-6

N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2611911
CAS No.: 895646-97-6
M. Wt: 420.5
InChI Key: UHNCRHNEXNAURJ-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a benzenesulfonyl group attached to a quinoline backbone.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl group, and subsequent sulfonylation and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE stands out due to its specific combination of functional groups and its quinoline backbone, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-16-3-10-20(11-4-16)30(28,29)23-15-26-22-12-5-17(2)13-21(22)24(23)27-14-18-6-8-19(25)9-7-18/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCRHNEXNAURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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